Lomitapide mesylate - 202914-84-9

Lomitapide mesylate

Catalog Number: EVT-273530
CAS Number: 202914-84-9
Molecular Formula: C40H41F6N3O5S
Molecular Weight: 789.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lomitapide mesylate is a novel pharmacological agent that has garnered significant attention for its role in the management of homozygous familial hypercholesterolemia (HoFH), a rare and severe form of hypercholesterolemia. HoFH is characterized by extremely high levels of low-density lipoprotein cholesterol (LDL-C) and an increased risk of premature atherosclerotic cardiovascular disease. Traditional lipid-lowering therapies are often insufficient for patients with HoFH due to their limited ability to upregulate LDL receptor expression, which is dysfunctional in this condition46.

Synthesis Analysis

The synthesis of Lomitapide mesylate involves multiple steps, with 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid serving as a key intermediate. [] While specific details of the synthesis process are not elaborated upon in the provided abstracts, the presence of a mesylate group suggests a final step involving salt formation with methanesulfonic acid.

Molecular Structure Analysis

The molecular structure of 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid, a key intermediate in Lomitapide mesylate synthesis, has been determined through crystallography. [] This compound crystallizes with two independent molecules, each exhibiting slightly different conformations. The crystal structure analysis reveals the presence of O—H⋯O hydrogen bonding, forming centrosymmetric dimers. These dimers further interact through C—H⋯O interactions to create layers within the crystal lattice. []

Mechanism of Action

Lomitapide operates by inhibiting the microsomal triglyceride transfer protein (MTP), which is essential for the assembly and secretion of apolipoprotein B-containing lipoproteins in the liver and intestine. By blocking MTP, lomitapide effectively reduces the production of very low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine, leading to a significant decrease in circulating LDL-C levels1310. The drug is administered orally and is metabolized in the liver primarily via the cytochrome P-450 (CYP) isoenzyme 3A4 pathway, necessitating careful consideration of drug-drug interactions, particularly with other medications commonly used in the management of hypercholesterolemia2.

Applications in Various Fields

Cardiovascular Disease Management

The primary application of lomitapide is in the treatment of HoFH, where it has been shown to achieve a mean reduction of more than 50% in plasma LDL-C concentrations, either as monotherapy or in combination with other lipid-lowering treatments. This significant reduction in LDL-C is crucial for patients with HoFH, as it can potentially lower the risk of cardiovascular events associated with elevated cholesterol levels1345.

Drug Interactions and Safety Profile

Lomitapide's interaction with other lipid-lowering agents, such as statins and ezetimibe, has been extensively studied. It is known to interact with CYP3A4 substrates, and dose adjustments are recommended when used concurrently with such agents. Additionally, lomitapide can affect the pharmacokinetics of warfarin, necessitating close monitoring of the International Normalized Ratio (INR) in patients receiving both medications2.

The safety profile of lomitapide includes significant gastrointestinal adverse effects and increases in hepatic fat levels, which are important considerations for long-term therapy. Despite these concerns, studies have shown that the benefits of LDL-C reduction with lomitapide may outweigh the risks for patients with HoFH456.

Neuroprotection and Autophagy

Interestingly, lomitapide has been explored for its potential neuroprotective effects in the context of cerebral ischemia/reperfusion injury. It has been suggested that lomitapide may promote neuronal autophagy and inhibit microglial migration, offering a novel therapeutic avenue for stroke management8.

Inflammatory and Lipid Profile Effects

Lomitapide's impact on other lipid and inflammatory markers has also been investigated. While it does not significantly alter PCSK9 and Lp(a) levels, some changes in inflammatory mediators, including a potential reduction in high-sensitivity C-reactive protein (hsCRP), suggest an anti-inflammatory effect that may contribute to its overall benefit in managing HoFH9.

HDL Cholesterol and Cholesterol Efflux Capacity

Although lomitapide reduces HDL cholesterol levels, its effect on the cholesterol efflux capacity (CEC) of HDL is complex. While ABCA1-mediated CEC decreases, the overall impact on HDL's anti-atherogenic potential does not seem to be consistently altered, which may indicate a net positive effect in the context of HoFH treatment7.

Future Directions
  • Long-Term Safety and Efficacy: Continued investigation is needed to assess the long-term safety and efficacy of Lomitapide mesylate, particularly in HoFH treatment. [] Large-scale, long-term studies are crucial to determine its impact on cardiovascular outcomes and overall patient well-being. []

  • Understanding Hepatic Effects: Further research is necessary to fully characterize the potential hepatic effects of Lomitapide mesylate due to its mechanism of action involving lipid metabolism. [] [] Studies should focus on understanding the long-term impact of Lomitapide on liver health and the clinical significance of any observed changes in liver function tests or imaging.

  • Expanding Therapeutic Applications: Given the promising findings in pre-clinical studies, exploring the therapeutic potential of Lomitapide mesylate beyond HoFH, such as in neuroprotection and cancer treatment, represents an exciting avenue for future research. [] []

9-(4-Bromobutyl)-9H-fluorene-9-carboxylic Acid

    Compound Description: 9-(4-Bromobutyl)-9H-fluorene-9-carboxylic acid is a crucial intermediate compound in the synthesis of lomitapide mesylate. It does not possess any reported biological activities related to lipid-lowering or microsomal triglyceride transfer protein inhibition.

    Relevance: This compound serves as a direct precursor in the multi-step synthesis of lomitapide mesylate. The chemical structure of 9-(4-Bromobutyl)-9H-fluorene-9-carboxylic acid is incorporated into the final structure of lomitapide mesylate.

Mipomersen Sodium

    Compound Description: Mipomersen sodium, similar to lomitapide mesylate, is a medication approved for the treatment of homozygous familial hypercholesterolemia (HoFH). It functions through a distinct mechanism, targeting the production of apolipoprotein B, a key component of low-density lipoprotein cholesterol.

    Relevance: Although structurally dissimilar to lomitapide mesylate, mipomersen sodium is considered a related compound due to its shared therapeutic indication for HoFH and its comparable effects on lipid profiles, including reductions in total cholesterol, low-density lipoprotein cholesterol, non-high-density lipoprotein cholesterol, apolipoprotein B, lipoprotein (a), and triglycerides.

Properties

CAS Number

202914-84-9

Product Name

Lomitapide mesylate

IUPAC Name

methanesulfonic acid;N-(2,2,2-trifluoroethyl)-9-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-yl]butyl]fluorene-9-carboxamide

Molecular Formula

C40H41F6N3O5S

Molecular Weight

789.8 g/mol

InChI

InChI=1S/C39H37F6N3O2.CH4O3S/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45;1-5(2,3)4/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49);1H3,(H,2,3,4)

InChI Key

QKVKOFVWUHNEBX-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F

Synonyms

AEGR 733
AEGR-733
AEGR733
BMS 201038
BMS-201038
BMS201038
Juxtapid
lomitapide

Canonical SMILES

CS(=O)(=O)O.C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.